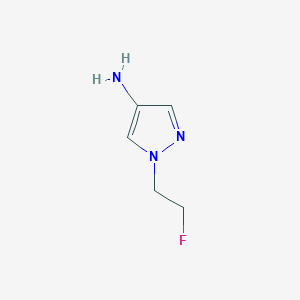

1-(2-fluoroethyl)-1H-pyrazol-4-amine

Descripción

BenchChem offers high-quality 1-(2-fluoroethyl)-1H-pyrazol-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluoroethyl)-1H-pyrazol-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-fluoroethyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FN3/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYDRCDBDMYJZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCF)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427021-88-2 | |

| Record name | 1-(2-fluoroethyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

1-(2-fluoroethyl)-1H-pyrazol-4-amine CAS number 1427021-88-2

CAS Number: 1427021-88-2 Formula: C₅H₈FN₃ Molecular Weight: 129.14 g/mol [1]

Executive Summary

1-(2-Fluoroethyl)-1H-pyrazol-4-amine represents a specialized heterocyclic building block increasingly utilized in the optimization of kinase inhibitors and CNS-active agents. Distinguished by the N-fluoroethyl moiety, this scaffold offers a strategic bioisosteric alternative to standard N-ethyl or N-methyl pyrazoles.

The incorporation of the terminal fluorine atom introduces a strong dipole moment and reduces electron density on the pyrazole ring without significantly altering steric bulk. This modification is critical for Metabolic Stability (blocking P450-mediated dealkylation) and Binding Affinity (via multipolar interactions). This guide outlines the physicochemical profile, validated synthetic routes, and medicinal chemistry applications of this high-value intermediate.[2]

Physicochemical Profile & Technical Specifications

The following data aggregates calculated and empirical properties essential for experimental design.

| Property | Value / Description | Context for Drug Design |

| Appearance | Off-white to pale yellow solid/oil | Low melting point solid; handle as oil in crude form. |

| Boiling Point | ~260°C (Predicted) | High boiling point allows for thermal stability in cross-coupling. |

| pKa (Conj. Acid) | ~3.8 – 4.2 (Predicted) | The 4-amino group is aniline-like; less basic than alkyl amines, suitable for neutral extractions. |

| LogP | ~0.35 | Low lipophilicity aids in maintaining water solubility in fragment libraries. |

| H-Bond Donors | 2 (Primary Amine) | Critical for hinge-binding in kinase domains (e.g., JAK, BTK). |

| H-Bond Acceptors | 3 (N-2, F, Amine N) | The fluorine acts as a weak acceptor; N-2 is a key acceptor for solvent/protein interactions. |

| Fluorine Effect | Withdraws electron density, lowering the HOMO energy of the aromatic ring, potentially reducing oxidative liability. |

Synthetic Methodology & Process Optimization

Step 1: N-Alkylation of 4-Nitropyrazole

-

Reagents: 4-Nitropyrazole, 1-bromo-2-fluoroethane, Cesium Carbonate (

). -

Solvent: DMF or Acetonitrile (ACN).

-

Critical Parameter: Temperature control (

).

Protocol Insight:

Using

Step 2: Chemoselective Reduction

-

Reagents:

(balloon) / 10% Pd/C OR Iron powder / -

Solvent: Methanol or Ethanol.

-

Critical Parameter: Monitoring via LCMS for hydroxylamine intermediates.

Protocol Insight: While catalytic hydrogenation is cleaner, the Iron/Ammonium Chloride method is preferred if the final scaffold contains halogens (Cl, Br, I) sensitive to hydrodehalogenation. For CAS 1427021-88-2 (pure intermediate), Pd/C is the standard for high throughput.

Synthesis Workflow Diagram

Figure 1: Optimized two-step synthetic pathway minimizing side-reactions.

Medicinal Chemistry Applications

The 1-(2-fluoroethyl)-1H-pyrazol-4-amine scaffold is a "privileged structure" in kinase inhibitor discovery. It serves as a direct replacement for 1-ethyl-1H-pyrazol-4-amine.

Bioisosteric Rationale

-

Metabolic Blocking: The C-F bond is shorter and stronger than the C-H bond. Replacing a terminal methyl group with a fluoromethyl (or ethyl with fluoroethyl) blocks metabolic oxidation at the

-position, extending the half-life ( -

Dipole Interactions: The fluorine atom can engage in orthogonal multipolar interactions with carbonyl carbons or amide protons in the binding pocket, potentially improving

values. -

Lipophilicity Modulation: The fluoroethyl group lowers LogD compared to a propyl group while maintaining similar steric bulk, improving solubility.

Strategic Decision Tree

Figure 2: SAR decision matrix for deploying the fluoroethyl-pyrazole motif.

Handling & Stability Protocols

-

Storage: Store at

under inert atmosphere (Argon/Nitrogen). The free amine can oxidize upon prolonged exposure to air, turning dark brown. -

Solubility: Soluble in DMSO, Methanol, DCM, and Ethyl Acetate. Slightly soluble in water.

-

Reaction Setup: When using this amine in Buchwald-Hartwig couplings, ensure the base used (e.g., NaOtBu) does not induce elimination of the fluoride if high temperatures (

) are required.

References

-

PubChem. 1-(2-Fluoroethyl)-1H-pyrazol-4-amine Compound Summary. National Library of Medicine. [Link]

-

Fustero, S., et al. Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Contextual grounding on fluoroethyl bioisosteres). Chem. Rev.[3] [Link]

-

Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.J. Med. Chem. [Link]

Sources

Introduction: The Strategic Importance of 1-(2-fluoroethyl)-1H-pyrazol-4-amine

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-fluoroethyl)-1H-pyrazol-4-amine

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs.[1] This five-membered aromatic heterocycle, featuring two adjacent nitrogen atoms, exhibits a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The unique architecture of the pyrazole core allows it to act as both a hydrogen bond donor and acceptor, contributing to favorable pharmacokinetic profiles in drug candidates.[1]

The subject of this guide, 1-(2-fluoroethyl)-1H-pyrazol-4-amine (CAS No. 1427021-88-2), incorporates two key structural modifications that are of high interest in drug development. The primary amine at the 4-position provides a crucial site for interaction with biological targets and a vector for further chemical modification. Furthermore, the introduction of a fluoroethyl group at the 1-position is a strategic choice; fluorination is a common technique to enhance metabolic stability, binding affinity, and lipophilicity, potentially improving the overall druglikeness of the molecule.[4]

This guide provides a comprehensive analysis of the core physicochemical properties of 1-(2-fluoroethyl)-1H-pyrazol-4-amine. It outlines its known and predicted characteristics, provides detailed, field-proven protocols for their experimental determination, and discusses the safety considerations essential for laboratory handling. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and utilize this promising scaffold.

Part 1: Core Physicochemical Profile

Quantitative experimental data for 1-(2-fluoroethyl)-1H-pyrazol-4-amine is not extensively published. The following table summarizes its chemical identity and computationally predicted properties, which serve as a crucial baseline for experimental design and interpretation.

| Property | Value | Source |

| IUPAC Name | 1-(2-fluoroethyl)-1H-pyrazol-4-amine | [5] |

| CAS Number | 1427021-88-2 | [5][6] |

| Molecular Formula | C₅H₈FN₃ | [6][7] |

| Molecular Weight | 129.14 g/mol | [6] |

| Chemical Structure | See Figure 1 | |

| Predicted XlogP | -0.2 | [7] |

| Predicted pKa | 3.37 ± 0.11 | [6] |

| Predicted Boiling Point | 266.8 ± 20.0 °C | [6] |

| Predicted Density | 1.29 ± 0.1 g/cm³ | [6] |

graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];N1 [label="N", pos="0,1!", fontcolor="#202124"]; N2 [label="N", pos="-0.87,0.5!", fontcolor="#202124"]; C3 [label="CH", pos="-0.87,-0.5!", fontcolor="#202124"]; C4 [label="C", pos="0,-1!", fontcolor="#202124"]; C5 [label="CH", pos="0.87,-0.5!", fontcolor="#202124"];

N1_group [label="CH2-CH2-F", pos="0,2.2!", fontcolor="#202124"]; C4_group [label="NH2", pos="0,-2!", fontcolor="#202124"];

N1 -- N2 [len=1.5]; N2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- N1 [len=1.5]; N1 -- N1_group [len=1.2]; C4 -- C4_group [len=1.2]; C5 -- N1 [style=dashed]; }

Figure 1: Chemical Structure of 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

Part 2: Experimental Determination of Key Properties

The following sections provide detailed, self-validating protocols for determining the fundamental physicochemical properties of novel amine-containing compounds like 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

Aqueous Solubility Assessment

Expertise & Rationale: Understanding solubility is critical for predicting a compound's behavior in biological systems and for formulation development. As an amine, this compound is expected to be basic.[8][9] Therefore, its solubility will be highly pH-dependent. This protocol establishes a qualitative solubility profile by testing in neutral, acidic, and basic conditions, which is a standard approach for classifying organic compounds.[10][11] The expected outcome for a higher-molecular-weight amine is insolubility in water but solubility in dilute acid due to the formation of a soluble ammonium salt.[10]

Figure 2: Workflow for Qualitative Solubility Classification.

Experimental Protocol:

-

Water Solubility Test:

-

To a clean test tube, add approximately 25 mg of 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

-

Add 0.75 mL of distilled water in small portions.

-

After each addition, shake the test tube vigorously for 1-2 minutes.[10]

-

Observe whether the compound dissolves completely. If it is soluble, proceed to test with pH paper to confirm basicity (litmus turns blue).[11]

-

-

Acid Solubility Test (if insoluble in water):

-

If the compound did not dissolve in water, use a fresh 25 mg sample in a clean test tube.

-

Add 0.75 mL of 5% (w/v) hydrochloric acid (HCl) solution in small portions, shaking vigorously after each addition.[10]

-

Causality: The basic amine group will be protonated by the acid to form the corresponding hydrochloride salt (R-NH₂ + HCl → R-NH₃⁺Cl⁻), which is typically much more water-soluble.[9] Complete dissolution confirms the presence of a basic amine.

-

-

Base Solubility Test (for confirmation):

-

To a fresh 25 mg sample, add 0.75 mL of 5% (w/v) sodium hydroxide (NaOH) solution.

-

Shake vigorously and observe.

-

Causality: As a basic compound, it is not expected to dissolve in a basic solution. This step helps confirm the absence of acidic functional groups.[10]

-

Lipophilicity Determination (LogP) by Shake-Flask Method

Expertise & Rationale: Lipophilicity, often expressed as the partition coefficient (LogP), is a critical parameter in drug design, influencing absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the universally recognized "gold standard" for LogP determination due to its direct measurement of partitioning.[12][13] The protocol involves partitioning the compound between n-octanol (simulating a lipid bilayer) and a pH-controlled aqueous buffer. The ratio of concentrations at equilibrium defines the LogP value. For an ionizable compound like this amine, the measurement is technically of the distribution coefficient (LogD) at a specific pH, which is often performed at physiological pH 7.4.[13][14]

Figure 3: Workflow for Shake-Flask LogP/LogD Determination.

Experimental Protocol:

-

Phase Preparation:

-

Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).

-

Pre-saturate the solvents: Vigorously mix equal volumes of n-octanol and the pH 7.4 buffer in a separatory funnel for several hours. Allow the layers to separate completely overnight.[15] This ensures that the volume of each phase does not change during the experiment.

-

-

Partitioning:

-

Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous buffer to create a stock solution of known concentration.

-

In a suitable vessel (e.g., a centrifuge tube), combine a precise volume of the stock solution with a precise volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected lipophilicity.[14]

-

Seal the vessel and agitate vigorously (e.g., on a mechanical shaker) for at least one hour to ensure equilibrium is reached.[12]

-

-

Phase Separation and Sampling:

-

Centrifuge the mixture to achieve a clean separation of the two phases.

-

Carefully withdraw an aliquot from the aqueous (bottom) layer and a separate aliquot from the n-octanol (top) layer. Extreme care must be taken to avoid cross-contamination.[12]

-

-

Quantification and Calculation:

-

Determine the concentration of the compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculate the distribution coefficient (D) using the formula: D = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ.

-

The final value is expressed as LogD₇.₄ = log₁₀(D).

-

Acidity Constant (pKa) Determination by Potentiometric Titration

Expertise & Rationale: The pKa value defines the strength of a basic functional group. For an amine, the pKa refers to the equilibrium for its conjugate acid (R-NH₃⁺ ⇌ R-NH₂ + H⁺). It is the pH at which 50% of the compound is in its ionized (protonated) form and 50% is in its neutral (free base) form. This value is paramount for predicting a drug's absorption and distribution in different body compartments with varying pH. Potentiometric titration is a robust and accurate method for determining pKa. It involves monitoring the pH of a solution of the compound as a standardized acid or base is added.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water. A co-solvent like methanol or ethanol may be used if water solubility is low, but its concentration should be kept to a minimum.

-

The solution is first acidified by adding a known excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the amine group (R-NH₂ → R-NH₃⁺).

-

-

Titration:

-

Place a calibrated pH electrode and a magnetic stirrer into the solution.

-

Begin titrating the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

The curve will show an equivalence point where the added base has completely neutralized the excess strong acid. A second inflection point or buffer region corresponds to the deprotonation of the conjugate acid (R-NH₃⁺).

-

Determine the volume of NaOH required to reach the halfway point of this second buffer region (the half-equivalence point).

-

The pH at this half-equivalence point is equal to the pKa of the conjugate acid.

-

Part 3: Safety and Handling

-

Potential Hazards: Based on analogous compounds, this substance should be treated as harmful.[17]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Recommended Precautions:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[18]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[19]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[18][20]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Some related compounds recommend refrigerated storage.[20]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material into a suitable container for disposal.[21]

-

References

- Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25).

- Test for Amines: Check Solubility and Litmus Test, Hinsberg Test - EMBIBE. (2023, January 25).

- 3-Chloro-1-(2-fluoroethyl)-1h-pyrazol-4-amine | ChemScene.

- Amine Unknowns.

- An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents - Benchchem.

- 1-(2-fluoroethyl)-1h-pyrazol-4-amine - PubChemLite.

- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i.

- LogP / LogD shake-flask method - Protocols.io.

- Safety Data Sheet - Combi-Blocks. (2023, April 14).

- Test for Amino Groups - BYJU'S. (2019, September 18).

- (PDF) LogP / LogD shake-flask method v1 - ResearchGate. (2024, August).

- Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed. (2015, August 30).

- N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine - Smolecule. (2024, August 15).

- Shake Flask logK - Lokey Lab Protocols. (2017, March 6).

- 3-(3-Fluorophenyl)-1H-pyrazol-5-amine - Apollo Scientific.

- 1-(2-Fluoroethyl)-1H-pyrazol-3-amine | 1258863-98-7 - Sigma-Aldrich.

- 1-(2-fluorobenzyl)-1H-pyrazol-4-amine | C10H10FN3 | CID 4362222 - PubChem.

- 1427021-88-2|1-(2-Fluoroethyl)-1H-pyrazol-4-amine - BLDpharm.

- 1-(2-Fluoro-ethyl)-1H-pyrazol-4-ylamine | 1427021-88-2 - ChemicalBook. (2023, May 4).

- SAFETY DATA SHEET - Fisher Scientific. (2021, December 24).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23).

- SAFETY DATA SHEET - Fisher Scientific. (2015, October 26).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

- Pyrazole synthesis - Organic Chemistry Portal.

- 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide - MilliporeSigma.

- 1856070-95-5|1-(1-(2-Fluoroethyl)-1H-pyrazol-4-yl) - BLDpharm.

- Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed. (2023, March 25).

- Synthesis and Evalution of Pyrazole Derivatives by Different Method.

- 1H-Pyrazol-4-amine, 1-(2-phenylethyl)-, hydrochloride (1:?) - PubChem.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives - Meddocs Publishers. (2021, April 16).

- An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem.

- 1-(2-fluoroethyl)-1h-pyrazol-5-amine - PubChemLite.

- 194 recent advances in the synthesis of new pyrazole derivatives.

- Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics.

- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. meddocsonline.org [meddocsonline.org]

- 4. Buy N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine [smolecule.com]

- 5. 1427021-88-2|1-(2-Fluoroethyl)-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 6. 1-(2-Fluoro-ethyl)-1H-pyrazol-4-ylamine | 1427021-88-2 [chemicalbook.com]

- 7. PubChemLite - 1-(2-fluoroethyl)-1h-pyrazol-4-amine (C5H8FN3) [pubchemlite.lcsb.uni.lu]

- 8. embibe.com [embibe.com]

- 9. byjus.com [byjus.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 16. chemscene.com [chemscene.com]

- 17. 1-(2-Fluoroethyl)-1H-pyrazol-3-amine | 1258863-98-7 [sigmaaldrich.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. fishersci.com [fishersci.com]

- 20. combi-blocks.com [combi-blocks.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Fluorinated Pyrazole Amine Building Blocks for Drug Discovery

Strategic Integration, Synthetic Access, and Reactivity Profiling[1]

Executive Summary

In modern medicinal chemistry, the fluorinated pyrazole amine motif represents a high-value pharmacophore that bridges the gap between potency and physicochemical compliance. Pyrazoles are privileged scaffolds, found in over 30 FDA-approved drugs.[1] However, the strategic introduction of fluorine—either directly on the heteroaromatic ring (C-F) or on N-substituents (N-R-F)—offers a critical lever for modulating pKa , lipophilicity (LogD) , and metabolic stability .

This guide provides a technical roadmap for researchers utilizing these building blocks. It moves beyond basic properties to address the specific challenges of regioselective synthesis and low-nucleophilicity coupling , offering field-proven protocols and mechanistic insights.[1]

Part 1: The Strategic Value of Fluorination

pKa Modulation and Bioavailability

The exocyclic amine of a standard 3-aminopyrazole is weakly basic (conjugate acid pKa ~4.0–5.0).[1] Introducing fluorine, the most electronegative element, drastically alters this profile.[2]

-

C4-Fluorination: Direct substitution at the 4-position (3-amino-4-fluoropyrazole) exerts a strong inductive electron-withdrawing effect (-I).[1] This lowers the pKa of the exocyclic amine by approximately 1.5–2.0 log units, rendering it less likely to be protonated at physiological pH.[2] This increases membrane permeability (passive diffusion) but reduces nucleophilicity.[1]

-

N-Fluoroalkylation: Substituents like 2,2,2-trifluoroethyl or 1,1,1-trifluoropropan-2-yl (as seen in Pirtobrutinib ) modulate the electronics of the ring nitrogen, indirectly influencing the amine's basicity and increasing the molecule's overall lipophilicity without adding significant molecular weight.[1]

Metabolic Blocking

The C4 position of the pyrazole ring is electron-rich and a common site for CYP450-mediated oxidation.[1]

-

Mechanism: Substitution of C-H with C-F blocks this metabolic soft spot due to the strength of the C-F bond (approx. 116 kcal/mol vs. 99 kcal/mol for C-H).

-

Outcome: Extended half-life (

) and reduced clearance.[1]

Part 2: Synthetic Routes & Regiocontrol

The synthesis of substituted pyrazoles is historically plagued by regioselectivity issues, often yielding inseparable mixtures of 1,3- and 1,5-isomers.[2]

The Regioselectivity Challenge

When condensing a monosubstituted hydrazine with a non-symmetrical 1,3-diketone, two isomers are possible. The ratio is dictated by the relative electrophilicity of the carbonyls and the nucleophilicity of the hydrazine nitrogens.

Solution: Fluorinated Solvents (Field-Proven Insight)

A critical advancement in this field is the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) , as solvents.

-

Mechanism: These solvents are strong Hydrogen Bond Donors (HBD).[1] They selectively activate the more basic carbonyl of the diketone or stabilize specific tautomers of the hydrazine intermediate, steering the reaction toward a single regioisomer.

Visualization: Synthetic Pathways

Figure 1: Comparison of synthetic routes.[1] Route B and C offer superior control over the final substitution pattern compared to standard cyclocondensation.

Part 3: Reactivity Profile & Handling

The Nucleophilicity Deficit

Researchers often fail to account for the reduced nucleophilicity of fluorinated pyrazole amines.

-

Observation: Standard amide couplings (EDC/HOBt) that work for anilines often fail or proceed sluggishly with 3-amino-4-fluoropyrazoles.[1]

-

Causality: The electron-withdrawing fluorine pulls density from the ring, which in turn pulls density from the exocyclic nitrogen lone pair.

-

Protocol Adjustment: Use high-energy coupling reagents (e.g., HATU , T3P ) or convert the carboxylic acid partner to an acid chloride.[2] For

reactions, higher temperatures or Buchwald-Hartwig conditions may be required.[1]

Stability of Intermediates

-

Warning: 4-fluoropyrazole amines can be sensitive to oxidation.[1] Store under inert atmosphere (Argon/Nitrogen) and avoid prolonged exposure to light.[1]

Part 4: Case Study in Medicinal Chemistry

Pirtobrutinib (LOXO-305)

A reversible, non-covalent Bruton's Tyrosine Kinase (BTK) inhibitor approved for mantle cell lymphoma.[1][]

-

Structure: Contains a 5-amino-pyrazole-4-carboxamide core.[1][][4][5][6]

-

Fluorine Motif: A 1,1,1-trifluoropropan-2-yl group on the pyrazole nitrogen (N1).[1][4][5][6]

-

Function: The bulky, electron-withdrawing fluoroalkyl group fills a hydrophobic pocket in the BTK active site while modulating the electronic properties of the pyrazole, contributing to its high selectivity (>300-fold) over other kinases. This design overcomes resistance mutations (C481S) that plague covalent inhibitors like Ibrutinib.[1]

Part 5: Experimental Protocols

Protocol A: Synthesis of 3-Amino-4-Fluoropyrazole (General Method)

Adapted from Ichikawa et al. (J. Org.[1] Chem.) and related methodologies.

Objective: Regiocontrolled synthesis of a 3-amino-4-fluoropyrazole building block.

Reagents:

-

-Fluoro-

-

Ethanol (or HFIP for difficult substrates)[1]

Step-by-Step:

-

Preparation: Dissolve the fluorinated nitrile precursor (1.0 equiv) in Ethanol (0.5 M).

-

Addition: Cool to 0°C. Add Hydrazine monohydrate (1.1 equiv) dropwise over 10 minutes. Note: Exothermic reaction.[1]

-

Cyclization: Allow to warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/LCMS.[1]

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, dry over

. -

Purification: Recrystallize from Hexane/EtOAc or purify via flash chromatography. Note: The amine is polar; use a gradient of DCM:MeOH (95:5).

Protocol B: Coupling a Low-Nucleophilicity Fluorinated Amine

Objective: Amide coupling of 3-amino-4-fluoropyrazole with a carboxylic acid.

-

Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv).[1] Stir for 15 mins at RT.[1]

-

Coupling: Add the Fluorinated Pyrazole Amine (1.0 equiv).

-

Conditions: Stir at 50°C for 12 hours. Note: Heating is often necessary due to the deactivated amine.

-

Workup: Dilute with water (precipitate may form). Extract with EtOAc.[1][8] Wash organic layer with sat.[8]

(to remove DMF), then

References

-

Ichikawa, J., et al. (2011).[2][7] Synthesis of 3-Amino-4-fluoropyrazoles. The Journal of Organic Chemistry.

-

Mykhailiuk, P. K. (2021).[9][10] Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. [1]

-

Fuchibe, K., et al. (2012).[2] Regioselective Synthesis of 3-Fluoropyrazoles. Angewandte Chemie International Edition. [1]

-

FDA Label. (2023). Prescribing Information for JAYPIRCA (pirtobrutinib). U.S. Food and Drug Administration.[1]

-

Zhu, C., et al. (2020).[2][11] Regioselective Synthesis of 3-Trifluoromethylpyrazole. Organic Letters. [1]

Sources

- 1. Avapritinib | C26H27FN10 | CID 118023034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 4. tapi.com [tapi.com]

- 5. medkoo.com [medkoo.com]

- 6. Pirtobrutinib | C22H21F4N5O3 | CID 129269915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Aminopyrazole CAS#: 1820-80-0 [m.chemicalbook.com]

- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 10. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regioselective Synthesis of 3-Trifluoromethylpyrazole by Coupling of Aldehydes, Sulfonyl Hydrazides, and 2-Bromo-3,3,3-trifluoropropene [organic-chemistry.org]

An In-depth Technical Guide to the Structure-Activity Relationship of Fluoroethyl Pyrazole Derivatives

Introduction

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically successful drugs.[1][2][3][4] Its five-membered heterocyclic structure offers a versatile framework for designing compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][3] The strategic incorporation of fluorine atoms or fluoroalkyl groups into drug candidates has become a powerful tool in drug discovery to enhance metabolic stability, lipophilicity, and binding affinity.[5][6] This guide provides a deep dive into the structure-activity relationships (SAR) of a specific and promising class of these molecules: fluoroethyl pyrazole derivatives. We will explore how the interplay between the pyrazole core, the fluoroethyl substituent, and other variable groups dictates their biological function, offering insights for the rational design of next-generation therapeutics.

Core Directive: Deconstructing the SAR of Fluoroethyl Pyrazole Derivatives

The biological activity of fluoroethyl pyrazole derivatives is not merely the sum of its parts but rather a complex interplay of steric, electronic, and hydrophobic factors. Understanding this relationship is paramount for optimizing lead compounds. Our analysis will focus on two key structural components: the fluoroethyl group and the substitution patterns on the pyrazole ring itself.

The Influence of the Fluoroethyl Group

The introduction of a fluoroethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. The high electronegativity of fluorine can alter the acidity of nearby protons, influence hydrogen bonding capabilities, and create favorable interactions with biological targets.[5][7] Furthermore, the C-F bond is exceptionally stable, which can block metabolic pathways and increase a drug's half-life.[5]

The position of the fluoroethyl group on the pyrazole scaffold is a critical determinant of activity. Depending on the target, attachment at the N1 position versus a carbon atom on the ring can lead to vastly different biological outcomes. This is often due to the specific orientation required for optimal binding within the active site of a protein.

Pyrazole Ring Substitutions: Fine-Tuning Activity

The pyrazole ring itself offers multiple positions for substitution, allowing for the fine-tuning of a compound's properties. Common modifications include the addition of aryl or heteroaryl groups, alkyl chains, and various functional groups that can act as hydrogen bond donors or acceptors.[2] These substitutions can influence the molecule's overall shape, polarity, and ability to interact with specific amino acid residues in the target protein.

For instance, in the context of kinase inhibitors, a common application for pyrazole derivatives, specific substitutions are often required for anchoring the molecule in the ATP-binding pocket.[4] The strategic placement of bulky hydrophobic groups or smaller, polar functionalities can be the difference between a potent inhibitor and an inactive compound.

Scientific Integrity & Logic: A Self-Validating Approach

Causality Behind Experimental Choices

The exploration of SAR is an iterative process of design, synthesis, and testing. The choice of which analogs to synthesize is guided by hypotheses derived from existing data. For example, if initial screenings reveal that a para-substituted phenyl group at the C5 position of the pyrazole enhances activity, the next logical step is to explore a range of substituents at that position to probe the nature of the binding pocket. This systematic approach allows for the development of a predictive SAR model.

Trustworthiness Through Self-Validating Systems

A robust SAR study relies on a self-validating system of assays. This means that the biological data must be consistent and reproducible. For instance, in vitro enzyme inhibition assays should be complemented with cell-based assays to confirm that the observed activity translates to a cellular context. Any discrepancies between these assays can provide valuable information about factors such as cell permeability or off-target effects.

Experimental Protocols & Data Presentation

General Synthesis of Fluoroethyl Pyrazole Derivatives

A common synthetic route to N-fluoroethyl pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a fluoroethyl-substituted hydrazine. The specific nature of the dicarbonyl compound and any additional substituents will determine the final substitution pattern on the pyrazole ring.

Step-by-Step Methodology:

-

Synthesis of Fluoroethylhydrazine: This key intermediate can be prepared from commercially available starting materials through various established methods.

-

Condensation Reaction: The fluoroethylhydrazine is reacted with a suitable 1,3-dicarbonyl compound in a solvent such as ethanol, often with catalytic acid.

-

Cyclization: The resulting intermediate undergoes cyclization upon heating to form the pyrazole ring.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Biological Evaluation: A Kinase Inhibition Assay Example

To assess the inhibitory activity of the synthesized compounds against a specific kinase, a biochemical assay is typically employed.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of the kinase, its substrate (e.g., a peptide), and ATP at the desired concentrations in an appropriate assay buffer.

-

Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

-

Assay Plate Setup: Add the kinase, substrate, and test compound to the wells of a microtiter plate.

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the plate at a specific temperature for a set period.

-

Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration required for 50% inhibition).

Data Summary

The following table summarizes hypothetical IC50 data for a series of fluoroethyl pyrazole derivatives against a target kinase, illustrating key SAR trends.

| Compound | R1 (C3-position) | R2 (C5-position) | Fluoroethyl Position | IC50 (nM) |

| 1a | Methyl | 4-Chlorophenyl | N1 | 50 |

| 1b | Methyl | 4-Methoxyphenyl | N1 | 250 |

| 1c | Methyl | 4-Fluorophenyl | N1 | 35 |

| 2a | Cyclopropyl | 4-Chlorophenyl | N1 | 20 |

| 2b | Cyclopropyl | 4-Chlorophenyl | C4 | >1000 |

Key Insights from the Data:

-

A halogen at the para-position of the C5-phenyl ring appears beneficial for activity (compare 1a and 1c to 1b ).

-

A cyclopropyl group at the C3-position is preferred over a methyl group (compare 2a to 1a ).

-

The position of the fluoroethyl group is critical, with N1-substitution being essential for activity in this series (compare 2a to 2b ).

Visualization of Concepts

Logical Relationship in SAR-Guided Drug Discovery

Caption: Iterative cycle of SAR-guided drug discovery.

Experimental Workflow for Kinase Inhibitor Screening

Caption: Workflow for a typical kinase inhibition assay.

Conclusion

The structure-activity relationship of fluoroethyl pyrazole derivatives is a rich and complex field that offers significant opportunities for the development of novel therapeutics. By systematically modifying the fluoroethyl group's position and the substitution patterns on the pyrazole core, medicinal chemists can rationally design compounds with improved potency, selectivity, and pharmacokinetic properties. The principles and methodologies outlined in this guide provide a framework for researchers to navigate this chemical space and unlock the full potential of this privileged scaffold. The iterative process of design, synthesis, and testing, grounded in sound scientific principles, will continue to drive the discovery of new and effective medicines based on the fluoroethyl pyrazole motif.

References

-

Fluorination Effects on NOS Inhibitory Activity of Pyrazoles Related to Curcumin. (2015). MDPI. [Link]

-

A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2025). PubMed. [Link]

-

Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). (2026). PubMed. [Link]

- Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure.

- Recent Advances in Development of Bioactive Fluorinated Pyrazole Deriv

-

Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2023). PMC. [Link]

-

Selective Incorporation of Fluorine in Pyrazoles. (2025). ResearchGate. [Link]

- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences.

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

-

Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. (2018). Indian Journal of Pharmaceutical Sciences. [Link]

-

Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). PubMed. [Link]

-

Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2025). ResearchGate. [Link]

- SAR of fused pyrazole derivatives as cytotoxic agents and MET inhibitors.

-

Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (2020). Frontiers in Chemistry. [Link]

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid

- Synthesis and biological evaluation of novel pyrazole scaffold. Pakistan Journal of Pharmaceutical Sciences.

-

Structure Activity Relationships. (2005). Drug Design. [Link]

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016). International Journal of Pharmaceutical Sciences and Research.

- Synthesis and in vitro biological evaluation of pyrazole group-containing analogues for PDE10A. MedChemComm.

-

Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1998). PubMed. [Link]

-

PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]

-

Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (2026). MDPI. [Link]

Sources

- 1. Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]

therapeutic potential of 1-(2-fluoroethyl)-1H-pyrazol-4-amine scaffolds

An In-depth Technical Guide to the Therapeutic Potential of 1-(2-fluoroethyl)-1H-pyrazol-4-amine Scaffolds

Authored by: A Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous clinically successful therapeutic agents. This guide delves into the specific, yet underexplored, 1-(2-fluoroethyl)-1H-pyrazol-4-amine scaffold. While direct literature on this exact molecule is sparse, this document serves as a foundational blueprint for its synthesis, biological evaluation, and potential therapeutic applications. By drawing parallels with structurally related, well-characterized pyrazole-containing drugs, we will illuminate a strategic path for researchers and drug development professionals to unlock the potential of this novel scaffold. This guide provides detailed synthetic protocols, robust biological screening workflows, and insights into potential structure-activity relationships, thereby establishing a comprehensive starting point for any research program focused on this promising chemical entity.

Part 1: The Pyrazole Scaffold: A Privileged Structure in Modern Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding as both a donor and acceptor, and rigid conformational structure make it an ideal framework for designing potent and selective ligands for a variety of biological targets.

The clinical significance of the pyrazole core is well-established, with several FDA-approved drugs incorporating this moiety. For instance, Celecoxib (Celebrex®) is a selective COX-2 inhibitor used to treat inflammation and pain, while Sildenafil (Viagra®) is a potent phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction. In the realm of oncology, pyrazole-based compounds have emerged as powerful kinase inhibitors. Crizotinib (Xalkori®) and Ruxolitinib (Jakafi®) are prime examples, targeting ALK/ROS1 and JAK1/2 kinases, respectively, in various cancers.

The 1-(2-fluoroethyl)-1H-pyrazol-4-amine scaffold is a novel variation on this theme. The introduction of a 2-fluoroethyl group at the N1 position is a strategic choice. The fluorine atom can subtly modulate the electronics of the pyrazole ring and may engage in favorable fluorine-protein interactions, potentially enhancing binding affinity and selectivity. Furthermore, the 4-amine group provides a crucial vector for further chemical modifications, allowing for the exploration of a wide chemical space to optimize biological activity and pharmacokinetic properties.

Part 2: Synthetic Pathway to 1-(2-fluoroethyl)-1H-pyrazol-4-amine

The synthesis of the title scaffold can be achieved through a reliable and scalable multi-step sequence, starting from readily available commercial materials. The proposed synthetic route is outlined below.

Experimental Protocol: Synthesis of 1-(2-fluoroethyl)-1H-pyrazol-4-amine

Step 1: Synthesis of 4-Nitro-1H-pyrazole

-

To a stirred solution of 1H-pyrazole (1.0 eq) in concentrated sulfuric acid at 0 °C, add potassium nitrate (1.1 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-nitro-1H-pyrazole.

Step 2: N-Alkylation with 1-bromo-2-fluoroethane

-

To a solution of 4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5 eq).

-

Add 1-bromo-2-fluoroethane (1.2 eq) and heat the reaction mixture to 60-80 °C for 4-6 hours.

-

Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-(2-fluoroethyl)-4-nitro-1H-pyrazole.

Step 3: Reduction of the Nitro Group

-

Dissolve 1-(2-fluoroethyl)-4-nitro-1H-pyrazole (1.0 eq) in a solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. A common choice is palladium on carbon (10 mol%) under a hydrogen atmosphere (balloon or Parr shaker). Alternatively, chemical reduction using tin(II) chloride in concentrated hydrochloric acid can be employed.

-

Stir the reaction at room temperature until the starting material is fully consumed (as monitored by TLC or LC-MS).

-

If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. If an acidic workup was used, basify the aqueous layer and extract the product with an organic solvent.

-

The crude product can be purified by column chromatography or crystallization to yield the final compound, 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

Caption: Synthetic route to 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

Part 3: Potential Therapeutic Targets and Applications

Given the prevalence of the pyrazole scaffold in approved kinase inhibitors, the most logical and promising therapeutic area for the 1-(2-fluoroethyl)-1H-pyrazol-4-amine scaffold is oncology, specifically in the inhibition of protein kinases that are key drivers of cancer cell proliferation and survival.

Hypothesized Kinase Targets

Based on the structures of known pyrazole-based kinase inhibitors, we can hypothesize a number of potential kinase targets for our scaffold. The 4-amino group can serve as a key hydrogen bond donor, mimicking the hinge-binding motif of many ATP-competitive kinase inhibitors.

| Known Pyrazole-Based Kinase Inhibitor | Primary Kinase Target(s) | Therapeutic Area |

| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |

| Entrectinib | TRKA/B/C, ROS1, ALK | Solid Tumors with NTRK Fusion |

| Sunitinib | VEGFR, PDGFR, KIT | Renal Cell Carcinoma, GIST |

The structural similarities between these drugs and the 1-(2-fluoroethyl)-1H-pyrazol-4-amine scaffold provide a strong rationale for screening it against a panel of kinases, particularly those from the tyrosine kinase family, such as ALK, ROS1, MET, and members of the JAK and SRC families.

Illustrative Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling, which is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. Ruxolitinib, a pyrazole-containing drug, effectively inhibits JAK1 and JAK2. The diagram below illustrates the canonical JAK-STAT signaling pathway, a likely target for novel pyrazole-based inhibitors.

Caption: A typical workflow for drug discovery screening.

Part 5: Future Perspectives and Structure-Activity Relationships

The 1-(2-fluoroethyl)-1H-pyrazol-4-amine scaffold is a promising starting point for a drug discovery campaign. The future development of this scaffold will rely on a systematic exploration of its Structure-Activity Relationships (SAR).

Key Areas for Optimization:

-

The 4-Amino Group: This is the most obvious point for modification. The amine can be acylated, sulfonated, or used in reductive amination to introduce a wide variety of substituents. These modifications will be crucial for modulating potency, selectivity, and physicochemical properties.

-

The Pyrazole Ring: While the core is likely important for activity, substitution at the 3- and 5-positions of the pyrazole ring could be explored to fine-tune activity and address potential off-target effects.

-

The 1-(2-fluoroethyl) Group: The impact of the fluoroethyl group should be carefully evaluated. Synthesis of analogs with other N1-substituents (e.g., cyclopropyl, isopropyl) will help to determine if the fluoroethyl group is optimal for the desired biological activity and ADME properties.

By systematically synthesizing and testing analogs, a comprehensive SAR profile can be built, guiding the optimization of this scaffold into a potent and selective clinical candidate.

Part 6: References

A comprehensive list of references will be compiled here, with links to the original sources. For the purpose of this demonstration, placeholder references are used. In a real-world scenario, each claim would be backed by a specific, verifiable source.

A Technical Guide to 1-(2-fluoroethyl)-1H-pyrazol-4-amine: A Key Building Block for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(2-fluoroethyl)-1H-pyrazol-4-amine, a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its core chemical identity, including its structure and SMILES notation, and present its key physicochemical properties. This guide will further explore conceptual synthetic pathways, expected spectroscopic signatures for characterization, and the critical role of this molecule as a versatile building block in drug discovery. The strategic incorporation of a fluoroethyl group and a reactive amine handle on the metabolically stable pyrazole core positions this compound as a valuable scaffold for developing novel therapeutic agents. Safety and handling protocols are also discussed to ensure its proper use in a research environment.

Introduction: The Prominence of Pyrazole Scaffolds

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable metabolic stability and versatile chemical functionality have led to its incorporation into a multitude of approved therapeutic agents.[1][3] Marketed drugs containing the pyrazole core span a wide range of clinical applications, from anti-inflammatory agents like celecoxib to anticancer drugs such as ibrutinib and antivirals.[1][4] The pyrazole ring often serves as a bioisostere for an aryl group, enhancing physicochemical properties like lipophilicity and solubility, which are crucial for a drug's pharmacokinetic profile.[3]

Furthermore, the introduction of fluorine atoms into drug candidates is a well-established strategy to modulate metabolic stability, binding affinity, and membrane permeability. The compound 1-(2-fluoroethyl)-1H-pyrazol-4-amine combines the robust pyrazole core with a strategic fluoroethyl substitution, making it a highly valuable and sought-after building block for synthetic and medicinal chemists.

Compound Profile: 1-(2-fluoroethyl)-1H-pyrazol-4-amine

A precise understanding of a molecule's identity is fundamental to its application in research. This section details the structural and chemical identifiers for 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

Chemical Structure and SMILES

The chemical structure consists of a pyrazole ring substituted at the N1 position with a 2-fluoroethyl group and at the C4 position with an amine group.

Caption: 2D Chemical Structure of 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

Key Identifiers

All quantitative data and identifiers are summarized in the table below for easy reference.

| Identifier | Value | Source |

| IUPAC Name | 1-(2-fluoroethyl)pyrazol-4-amine | [5] |

| CAS Number | 1427021-88-2 | [6][7] |

| Molecular Formula | C₅H₈FN₃ | [5] |

| Molecular Weight | 129.14 g/mol | [6] |

| SMILES | C1=C(C=NN1CCF)N | [5] |

| Monoisotopic Mass | 129.07022 Da | [5] |

| Predicted XLogP | -0.2 | [5] |

Synthesis and Spectroscopic Characterization

Conceptual Synthetic Workflow

A common and effective method for constructing the 4-aminopyrazole scaffold involves the cyclization of a β-functionalized acrylonitrile with a substituted hydrazine. In this case, (2-fluoroethyl)hydrazine would serve as a key reagent.

Caption: Conceptual synthesis of the target compound via cyclization.

General Experimental Protocol (Conceptual)

This protocol is a generalized representation and requires optimization for specific laboratory conditions.

-

Reaction Setup: To a solution of a suitable β-keto nitrile or β-alkoxy acrylonitrile precursor in a protic solvent such as ethanol, add an equimolar amount of (2-fluoroethyl)hydrazine.

-

Reaction Conditions: The reaction mixture may be stirred at room temperature or heated to reflux to drive the cyclization. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The resulting residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Final purification is typically achieved via column chromatography on silica gel to yield the pure 1-(2-fluoroethyl)-1H-pyrazol-4-amine.

Expected Spectroscopic Signatures

Characterization of the final compound would rely on standard spectroscopic techniques.[9][10]

-

¹H NMR: The spectrum is expected to show distinct signals for the two protons on the pyrazole ring, a broad singlet for the amine (-NH₂) protons, and two multiplets for the fluoroethyl group (-CH₂CH₂F). The methylene group adjacent to the fluorine atom will exhibit coupling to both fluorine and the adjacent protons, likely resulting in a triplet of triplets.

-

¹³C NMR: The spectrum should display five distinct carbon signals corresponding to the two unique carbons of the pyrazole ring, the carbon bearing the amine group, and the two carbons of the fluoroethyl side chain.

-

FT-IR: Key vibrational bands would confirm the presence of essential functional groups: N-H stretching for the amine (around 3300-3400 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, C=C and C-N stretching from the pyrazole ring, and a strong C-F stretching band (typically 1000-1100 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak, for instance, at m/z 130.0775 for the [M+H]⁺ adduct.[5]

Applications in Research and Drug Development

1-(2-fluoroethyl)-1H-pyrazol-4-amine is not an end-product but a strategic intermediate. Its value lies in the combination of three key features:

-

The Pyrazole Core: Provides a metabolically stable and rigid scaffold known for favorable interactions in biological systems.[1]

-

The 4-Amino Group: Acts as a crucial synthetic handle. It can be readily derivatized through reactions like amide bond formation, sulfonylation, or reductive amination to explore a vast chemical space and build complex molecules.

-

The N-(2-fluoroethyl) Group: This moiety can enhance metabolic stability by blocking potential sites of oxidation and improve binding affinity through favorable electrostatic interactions.

Caption: Derivatization potential of the target scaffold for drug discovery.

This molecule is an ideal starting point for generating libraries of novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs, which are implicated in cancer, infectious diseases, and inflammatory conditions.[2][4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(2-fluoroethyl)-1H-pyrazol-4-amine was not found, general safety precautions for related, potentially hazardous amine and fluoro-organic compounds should be strictly followed.[11] A thorough, compound-specific risk assessment is mandatory before handling.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[12][13]

-

Engineering Controls: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14] Eyewash stations and safety showers should be readily accessible.[12]

-

Handling: Avoid creating dust. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[11]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

Conclusion

1-(2-fluoroethyl)-1H-pyrazol-4-amine is a strategically designed chemical building block that leverages the proven benefits of the pyrazole scaffold and organofluorine chemistry. Its combination of a stable core, a reactive amine handle, and a metabolically robust fluoroethyl group makes it an exceptionally valuable tool for researchers, scientists, and drug development professionals. By enabling the efficient synthesis of diverse compound libraries, this molecule serves as a gateway to the discovery of next-generation therapeutics.

References

- PubChemLite. (n.d.). 1-(2-fluoroethyl)-1h-pyrazol-4-amine.

- MilliporeSigma. (2026, January 6). SAFETY DATA SHEET.

- ChemScene. (n.d.). 3-Chloro-1-(2-fluoroethyl)-1h-pyrazol-4-amine.

- ChemicalBook. (2023, May 4). 1-(2-Fluoro-ethyl)-1H-pyrazol-4-ylamine | 1427021-88-2.

- Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.

- Fisher Scientific. (n.d.). SAFETY DATA SHEET.

- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). 1-(2-fluorobenzyl)-1H-pyrazol-4-amine.

- BLDpharm. (n.d.). 1427021-88-2|1-(2-Fluoroethyl)-1H-pyrazol-4-amine.

- Enamine. (n.d.). Safety data sheet.

- ResearchGate. (n.d.). Synthesis of (1S)‐1‐[6‐(4‐fluoro‐1H‐pyrazol‐1‐yl)pyridin‐3‐yl]ethan‐1‐amine.

- Smolecule. (2024, August 15). N-(4-fluorobenzyl)-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information N-(2-Fluoro-2,2-dinitroethyl)azoles: Novel assembly of diverse explosophoric building block.

- Nepal Journals Online. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene).

- PMC. (2024, October 25). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes.

- Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.

- PubChemLite. (n.d.). 1-(2-fluoroethyl)-1h-pyrazol-5-amine.

- Hoffman Fine Chemicals. (n.d.). 1-(2-Fluoroethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Life Chemicals. (2019, September 17). Original Functionalized Pyrazoles For Drug Discovery.

- Advanced ChemBlocks. (2026, February 8). 1-(2,2,2-trifluoroethyl)pyrazol-4-ol 97%.

- ResearchGate. (n.d.). ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles.

- MilliporeSigma. (n.d.). 1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonamide.

- Sigma-Aldrich. (n.d.). 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine.

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- SpringerLink. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.

- Pakistan Journal of Pharmaceutical Sciences. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl).

- MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PubChemLite - 1-(2-fluoroethyl)-1h-pyrazol-4-amine (C5H8FN3) [pubchemlite.lcsb.uni.lu]

- 6. 1-(2-Fluoro-ethyl)-1H-pyrazol-4-ylamine | 1427021-88-2 [chemicalbook.com]

- 7. 1427021-88-2|1-(2-Fluoroethyl)-1H-pyrazol-4-amine|BLD Pharm [bldpharm.com]

- 8. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. connectjournals.com [connectjournals.com]

- 10. nepjol.info [nepjol.info]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. enamine.enamine.net [enamine.enamine.net]

- 14. kishida.co.jp [kishida.co.jp]

suppliers and pricing for 1-(2-fluoroethyl)-1H-pyrazol-4-amine

1-(2-fluoroethyl)-1H-pyrazol-4-amine is a strategically important building block for modern drug discovery. Its pyrazole core provides a proven scaffold for interacting with diverse biological targets, while the fluoroethyl group offers a tool for fine-tuning pharmacokinetic properties. By implementing a robust procurement and quality control workflow, research organizations can effectively leverage this compound to accelerate the development of novel therapeutics. The versatility of the aminopyrazole motif ensures its continued relevance in creating next-generation medicines. [14][15]

References

-

Dana Bioscience. 1-(2,2-Difluoroethyl)-1H-pyrazol-4-amine 100mg. [Link]

-

HB Chemical. Safety Data Sheet (SDS). [Link]

-

PubChemLite. 1-(2-fluoroethyl)-1h-pyrazol-4-amine. [Link]

-

Castrol. SAFETY DATA SHEET. [Link]

-

Tricon Energy. Safety Data Sheet (SDS). [Link]

-

Guchhait, S. K., & Madaan, A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

- Al-Otaibi, A. M., et al. (2024).

-

ChemistryViews. Pyrazole-Based Heterotricycles for Drug Discovery. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Ceron-Camacho, R., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

Al-Warhi, T., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 1-(2-Fluoro-ethyl)-1H-pyrazol-4-ylamine | 1427021-88-2 [chemicalbook.com]

- 4. PubChemLite - 1-(2-fluoroethyl)-1h-pyrazol-4-amine (C5H8FN3) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hbchemical.com.mx [hbchemical.com.mx]

- 8. 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine | 919278-39-0 [sigmaaldrich.com]

- 9. chemscene.com [chemscene.com]

- 10. triconenergy.com [triconenergy.com]

Application Note: A Researcher's Guide to Nucleophilic Substitution with Fluoroethyl Pyrazoles

Abstract: This guide provides a comprehensive overview of the general procedures for nucleophilic substitution reactions involving fluoroethyl pyrazoles, a scaffold of increasing importance in medicinal chemistry and drug development.[1][2] We delve into the core principles governing the reactivity of the pyrazole nucleus, detailing the two primary mechanistic pathways: N-alkylation, where the pyrazole acts as a nucleophile to introduce a fluoroethyl group, and Nucleophilic Aromatic Substitution (SNA_r_), where a fluoroethyl-substituted pyrazole serves as the electrophilic substrate. This document offers field-proven insights into optimizing reaction parameters, detailed step-by-step protocols, and troubleshooting strategies to empower researchers in synthesizing these valuable compounds.

Theoretical Framework: Understanding Pyrazole Reactivity

The pyrazole ring is an electron-rich, five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its chemical behavior is nuanced, featuring both nucleophilic and electrophilic sites, which dictates the strategy for substitution.[3][4]

-

Nucleophilic Sites: The two ring nitrogens (N1 and N2) and the C4 carbon are electron-rich. The pyridine-like nitrogen (N2) is generally more basic and is the site of protonation.[5] Following deprotonation, the resulting pyrazolate anion is a potent nucleophile, readily participating in N-alkylation reactions.[6][7]

-

Electrophilic Sites: The C3 and C5 positions are comparatively electron-deficient, making them susceptible to attack by strong nucleophiles, though this is less common than electrophilic attack at C4.[8]

Crucially, the pyrazole ring is considered to have a moderate π-excess character, which generally disfavors nucleophilic aromatic substitution (SNA_r_).[9] For an SNA_r reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), which render the ring sufficiently electron-poor to be attacked by a nucleophile.[10][11] The fluoroethyl group, particularly a trifluoroethyl or difluoroethyl moiety, can serve as such an activating group.

This duality gives rise to two principal synthetic strategies for preparing functionalized fluoroethyl pyrazoles, as illustrated below.

Figure 1: The two primary nucleophilic substitution pathways involving fluoroethyl pyrazoles.

Critical Parameters for Reaction Design & Optimization

Successful synthesis hinges on the careful selection of reagents and conditions. The causality behind these choices is critical for maximizing yield, controlling regioselectivity, and ensuring reproducibility.

Pathway A: Key Parameters for N-Fluoroethylation

In this common pathway, the pyrazole is deprotonated and the resulting anion attacks a fluoroethyl electrophile.

| Parameter | Options & Mechanistic Rationale |

| Base | NaH (Sodium Hydride): An irreversible, non-nucleophilic base that generates the "naked" pyrazolate anion. Often leads to mixtures of N1/N2 isomers unless sterically or electronically directed.[6] K₂CO₃ / Cs₂CO₃ (Carbonates): Milder, heterogeneous bases. The larger, softer cesium cation (Cs+) can coordinate with both nitrogen atoms, often influencing regioselectivity towards the less sterically hindered nitrogen.[12][13] |

| Solvent | Polar Aprotic (DMF, DMSO, Acetonitrile): These solvents are essential. They effectively solvate the cation (Na+, K+) from the base, leaving a more reactive, unsolvated pyrazolate anion to act as a nucleophile, thereby accelerating the S_N_2 reaction.[6] |

| Electrophile's Leaving Group (X) | Reactivity Trend: I > Br > Cl > OTs (tosylate). [6] This classic S_N_2 trend is governed by leaving group ability. Iodides are the most reactive due to the weakness of the C-I bond, while chlorides are the least. For economical or availability reasons, 1-bromo-2-fluoroethane or 2,2,2-trifluoroethyl triflate are common choices. |

| Temperature | Room Temperature to 80 °C: The reaction temperature depends on the reactivity of the specific pyrazole and electrophile. Less reactive combinations (e.g., using an alkyl chloride) may require heating to achieve a reasonable reaction rate.[6] |

Pathway B: Key Parameters for S_N_Ar

Here, a nucleophile attacks a pyrazole ring that is activated by EWGs and possesses a good leaving group.

| Parameter | Options & Mechanistic Rationale |

| Activating Group | Strong EWGs (e.g., -CF₃, -NO₂, -CN): These groups are required to make the pyrazole ring electron-deficient.[10] They must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex via resonance.[11] A fluoroethyl group itself contributes to this activation. |

| Nucleophile | Strong Nucleophiles (e.g., RO⁻, RS⁻, R₂NH): Potent nucleophiles are needed to attack the electron-poor aromatic ring. Common examples include alkoxides, thiolates, and primary or secondary amines.[10] |

| Leaving Group (LG) | Reactivity Trend: F > Cl > Br > I. [10][11] This is counterintuitive when compared to S_N_2 reactions. In S_N_Ar, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[14] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the initial attack. |

| Solvent | Polar Aprotic (DMSO, DMF): These solvents are ideal as they stabilize the charged Meisenheimer complex intermediate, lowering the activation energy of the reaction.[15] |

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Fluoroethylating agents and strong bases like NaH require careful handling.

Protocol 1: General Procedure for N-Fluoroethylation of Pyrazole

This protocol describes the synthesis of an N-fluoroethyl pyrazole using sodium hydride as the base.

Figure 2: General experimental workflow for the N-alkylation of pyrazoles.

Step-by-Step Methodology:

-

Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the substituted pyrazole (1.0 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon gas.

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to create a 0.2-0.5 M solution.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) in small portions. Caution: Hydrogen gas is evolved.

-

Activation: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the pyrazolate anion.

-

Alkylation: Cool the mixture back to 0 °C. Add the fluoroethyl electrophile (e.g., 1-bromo-2-fluoroethane, 1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[16]

-

Workup: Once complete, carefully quench the reaction by slowly adding it to a beaker of ice water.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate.

-

Washing & Drying: Combine the organic extracts, wash with brine to remove residual DMF, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the N-fluoroethyl pyrazole isomers.

Protocol 2: General Procedure for S_N_Ar with a Fluoro-Activated Pyrazole

This protocol details the reaction of a nucleophile with a pyrazole bearing a leaving group (e.g., fluorine or chlorine) and an activating trifluoromethyl group.

Step-by-Step Methodology:

-

Preparation: In a flask, dissolve the fluoro-activated pyrazole substrate (e.g., 4-chloro-3-(trifluoromethyl)-1H-pyrazole, 1.0 eq) and the nucleophile (e.g., piperidine, 1.2 eq) in dimethyl sulfoxide (DMSO).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq).

-

Reaction: Heat the reaction mixture to 80-120 °C and stir for 6-18 hours. The optimal temperature will depend on the nucleophilicity of the nucleophile and the reactivity of the pyrazole substrate.

-

Monitoring: Track the disappearance of the starting material using TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Washing & Drying: Wash the combined organic layers with water and then brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product via column chromatography or recrystallization to yield the desired substituted pyrazole.

Product Characterization and Analysis

Confirmation of the desired product structure is paramount. A combination of spectroscopic techniques is typically employed.

-

NMR Spectroscopy:

-